TSHR Antagonist Potency: 4‑tert‑Butyl Thiazole vs. Unsubstituted Thiazole Core
The 4‑tert‑butyl substituent is critical for human thyrotropin receptor (TSHR) antagonism. In a HEK293 cell‑based cAMP TR‑FRET assay, N‑(4‑tert‑butyl‑1,3‑thiazol‑2‑yl)‑2‑(thiophen‑2‑yl)acetamide inhibited TSHR with an IC₅₀ of 82 nM [1]. The corresponding des‑tert‑butyl analogue N‑(1,3‑thiazol‑2‑yl)‑2‑(thiophen‑2‑yl)acetamide showed no measurable TSHR antagonism at concentrations up to 10 µM in the same assay format, indicating that the tert‑butyl group accounts for at least a 100‑fold improvement in potency [2]. The thiophene terminus was similarly essential; replacement with phenyl (N‑(4‑tert‑butylthiazol‑2‑yl)‑2‑phenylacetamide) reduced TSHR affinity beyond the assay detection limit [2].
| Evidence Dimension | TSHR antagonist IC₅₀ |
|---|---|
| Target Compound Data | 82 nM (human TSHR in HEK293 cells) |
| Comparator Or Baseline | Des‑tert‑butyl analog: >10,000 nM; Phenyl analog: >10,000 nM |
| Quantified Difference | ≥ 120‑fold potency advantage conferred by the 4‑tert‑butyl‑thiophene combination |
| Conditions | HEK293 cells expressing human TSHR; Eu‑cAMP tracer TR‑FRET readout; 2 h incubation |
Why This Matters
For endocrinology or GPCR screening programs, substituting a generic thiazole‑acetamide for this compound would result in loss of all TSHR antagonist activity, invalidating the assay or lead series.
- [1] ChEMBL Bioactivity Database. Compound Report Card for CHEMBL5285143 (N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide). TSHR antagonist IC₅₀ = 82 nM. EMBL-EBI. View Source
- [2] BindingDB Entry BDBM50614116. Affinity data for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide and des-tert-butyl comparator. Accession 50018949. View Source
